molecular formula C21H43NO2 B14736161 2-Hydroxy-N-octadecyl-propanamide CAS No. 6280-27-9

2-Hydroxy-N-octadecyl-propanamide

Cat. No.: B14736161
CAS No.: 6280-27-9
M. Wt: 341.6 g/mol
InChI Key: IQMRMAPGRQYCKW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-octadecyl-propanamide is a fatty acid amide derivative characterized by an 18-carbon alkyl chain (octadecyl group) attached to a propanamide backbone with a hydroxyl group at the second carbon. Its molecular formula is C21H43NO2, with a molar mass of 341.58 g/mol. Structurally, it belongs to the class of hydroxy-substituted alkylamides, which are known for their surfactant-like properties due to the amphiphilic balance between the hydrophilic hydroxyl/amide groups and the hydrophobic alkyl chain. This compound is typically used in industrial applications such as emulsifiers, lubricants, or corrosion inhibitors, though specific applications depend on its physicochemical behavior and compatibility with other materials .

Properties

CAS No.

6280-27-9

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

2-hydroxy-N-octadecylpropanamide

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-21(24)20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24)

InChI Key

IQMRMAPGRQYCKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-octadecyl-propanamide typically involves the reaction of octadecylamine with glycidol under controlled conditions. The reaction proceeds as follows:

    Reactants: Octadecylamine and glycidol.

    Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen gas, at elevated temperatures (around 80-100°C).

    Catalysts: Acid or base catalysts can be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-octadecyl-propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Hydroxy-N-octadecyl-propanamide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-octadecyl-propanamide involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Hydroxy-N-octadecyl-propanamide, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogs

N-Hexadecyl-2-hydroxy-propanamide (C19H39NO2) Structure: Features a 16-carbon alkyl chain (hexadecyl) instead of octadecyl. Molar Mass: 313.52 g/mol, lighter due to the shorter alkyl chain . Key Differences: Reduced hydrophobicity compared to the octadecyl variant, leading to higher solubility in polar solvents. Applications may skew toward formulations requiring moderate lipophilicity, such as cosmetic emulsifiers.

N-Hydroxyoctanamide (C8H17NO2) Structure: Shorter 8-carbon alkyl chain and lacks the hydroxyl group on the propanamide backbone. Molar Mass: 159.23 g/mol . Key Differences: Higher volatility and lower thermal stability due to the shorter chain. Primarily used in laboratory settings as a reagent or intermediate.

Physicochemical and Functional Comparison

Property This compound N-Hexadecyl-2-hydroxy-propanamide N-Hydroxyoctanamide
Molecular Formula C21H43NO2 C19H39NO2 C8H17NO2
Molar Mass (g/mol) 341.58 313.52 159.23
Alkyl Chain Length C18 C16 C8
Hydrophobicity High Moderate Low
Typical Applications Industrial emulsifiers, lubricants Cosmetic emulsifiers Laboratory reagents

Research Findings

  • Thermal Stability : Longer alkyl chains (e.g., C18 in this compound) enhance thermal resistance, making it suitable for high-temperature industrial processes compared to C8 analogs .
  • Solubility: The hydroxyl group in this compound improves water dispersibility relative to non-hydroxylated analogs, though solubility decreases with increasing chain length .

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